molecular formula C10H10F3NO B1330378 3'-Trifluoromethylpropionanilide CAS No. 2300-88-1

3'-Trifluoromethylpropionanilide

Cat. No.: B1330378
CAS No.: 2300-88-1
M. Wt: 217.19 g/mol
InChI Key: RQXGETUNXUENJX-UHFFFAOYSA-N
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Description

Overview of Trifluoromethylated Organic Compounds in Advanced Synthetic Chemistry

The introduction of fluorine and fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern chemical research and development. The CF3 group is a powerful modulator of a molecule's physicochemical and biological properties. Its high electronegativity and the strength of the carbon-fluorine bond impart increased thermal and metabolic stability to the parent molecule. This is a crucial attribute in the design of pharmaceuticals, as it can enhance a drug's half-life and bioavailability.

Furthermore, the lipophilicity of the trifluoromethyl group can significantly improve a molecule's ability to cross biological membranes, a key factor in drug efficacy. In materials science, the incorporation of trifluoromethyl groups can lead to polymers with enhanced chemical resistance, thermal stability, and unique optical properties. The synthesis of trifluoromethylated compounds has been a subject of intense research, with numerous methods developed for the efficient introduction of this important functional group into aromatic and aliphatic systems.

Significance of the Anilide Core in Modern Organic Synthesis and Derivatization

The anilide functional group, characterized by a carbonyl group attached to a nitrogen atom which is, in turn, bonded to a phenyl ring, is a fundamental and versatile scaffold in organic chemistry. Anilides are a subclass of amides and are readily synthesized through the reaction of an aniline (B41778) with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is generally robust and high-yielding, making anilides accessible building blocks.

The anilide core is not merely a passive linker; its chemical reactivity allows for a wide array of synthetic transformations. The N-H bond of the amide can participate in hydrogen bonding, influencing the molecule's conformation and interactions with biological targets. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties. Moreover, the amide bond itself can be cleaved under certain conditions, providing a strategic pathway for further synthetic modifications. The stability and predictable reactivity of the anilide linkage make it a reliable component in the construction of more complex molecular architectures.

Contextualization of 3'-Trifluoromethylpropionanilide as a Representative Model System and Synthetic Intermediate

This compound, also known as N-(3-trifluoromethylphenyl)propanamide, serves as an excellent case study to illustrate the synergistic effects of the trifluoromethyl group and the anilide core. In this molecule, the trifluoromethyl group is positioned at the meta-position of the phenyl ring, influencing the electronic properties of the aromatic system and the reactivity of the anilide functional group.

While detailed research focusing solely on this compound is not as extensive as for some more complex molecules, its importance lies in its role as a key synthetic intermediate and a structural motif in a variety of biologically active compounds. For instance, trifluoromethylphenyl amides have been investigated for their insecticidal and repellent properties. chemicalbook.com The general structure of N-(trifluoromethylphenyl) amides is a key component in the design of new agrochemicals.

Furthermore, the core structure of this compound is found within more complex molecules that are of significant interest in medicinal chemistry. For example, it is a building block for the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism. sciencedaily.com The synthesis of Cinacalcet involves the preparation of a related aldehyde, 3-(3-trifluoromethylphenyl)propanal, which can be derived from precursors structurally similar to this compound. sciencedaily.com Additionally, the trifluoromethylphenyl propionamide (B166681) scaffold is being explored in the development of selective androgen receptor modulators (SARMs), a class of therapeutic compounds with potential applications in treating muscle wasting and other conditions. kpi.uamdpi.com

The synthesis of this compound itself can be readily achieved through standard amidation reactions. A common method involves the reaction of 3-(trifluoromethyl)aniline (B124266) with propionyl chloride in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like acetone. This straightforward synthesis, coupled with the compound's utility as a precursor to more complex and valuable molecules, highlights its significance as a model system and a versatile synthetic intermediate in modern organic chemistry.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound351-44-0C10H10F3NO217.19
3-(Trifluoromethyl)aniline98-16-8C7H6F3N161.12
Propionyl chloride79-03-8C3H5ClO92.52
Triethylamine121-44-8C6H15N101.19
Cinacalcet226256-56-0C22H22F3N357.41
N-(2-trifluoromethylphenyl)propanamide350-93-6C10H10F3NO217.19
PropertyPredicted Value/Range for this compound
Melting Point (°C)Likely in the range of other solid anilides (e.g., 100-150°C)
Boiling Point (°C)> 300°C (Predicted)
SolubilitySoluble in polar organic solvents (e.g., acetone, ethanol)
1H NMR (ppm, predicted)~1.2 (t, 3H, CH3), ~2.4 (q, 2H, CH2), ~7.3-7.8 (m, 4H, Ar-H), ~8.0 (s, 1H, NH)
13C NMR (ppm, predicted)~10 (CH3), ~30 (CH2), ~120-140 (Ar-C), ~172 (C=O)
AppearanceWhite to off-white solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGETUNXUENJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177557
Record name 3'-Trifluoromethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-88-1
Record name 3'-Trifluoromethylpropionanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethylpropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 3 Trifluoromethylpropionanilide and Its Analogs

Established Routes to N-(Trifluoromethylphenyl)propionamides

The most direct and established methods for synthesizing N-(trifluoromethylphenyl)propionamides involve the acylation of 3-(trifluoromethyl)aniline (B124266) with derivatives of propionic acid. This approach is favored for its straightforward nature and the ready availability of the starting materials.

Acylation of 3-(Trifluoromethyl)aniline with Propionic Acid Derivatives

Acylation of the amino group of 3-(trifluoromethyl)aniline is a cornerstone of its derivatization. This can be effectively carried out using either propionyl halides or propionic anhydride, each with its own set of reaction conditions and considerations.

The reaction of 3-(trifluoromethyl)aniline with a propionyl halide, such as propionyl chloride, is a common and efficient method for the synthesis of 3'-Trifluoromethylpropionanilide. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield of the desired amide.

Reaction Scheme: CF₃C₆H₄NH₂ + CH₃CH₂COCl → CF₃C₆H₄NHCOCH₂CH₃ + HCl

Key Considerations:

The reaction is often carried out at low temperatures to control its exothermicity.

A variety of bases can be used, including tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate.

The solvent is typically an inert organic solvent such as dichloromethane (B109758) or diethyl ether.

A general procedure for this type of acylation involves dissolving 3-(trifluoromethyl)aniline in a suitable solvent, followed by the slow addition of the propionyl halide at a controlled temperature. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion, followed by an aqueous workup to remove the base and its salt, and purification of the product, often by recrystallization or chromatography.

An alternative to using propionyl halides is the reaction of 3-(trifluoromethyl)aniline with propionic anhydride. This method avoids the generation of corrosive hydrogen halides and often proceeds under milder conditions. The reaction produces propionic acid as a byproduct, which can be removed during the workup.

Reaction Scheme: CF₃C₆H₄NH₂ + (CH₃CH₂CO)₂O → CF₃C₆H₄NHCOCH₂CH₃ + CH₃CH₂COOH

Advantages:

Milder reaction conditions compared to acyl halides.

No generation of corrosive byproducts.

The reaction is typically performed by heating a mixture of the aniline (B41778) and the anhydride, sometimes with a catalytic amount of acid or base to accelerate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by removing the propionic acid byproduct and any unreacted starting materials.

Amide Bond Formation via Coupling Reagents

Modern synthetic organic chemistry offers a plethora of coupling reagents that facilitate amide bond formation under mild conditions, which is particularly useful for sensitive substrates. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®). luxembourg-bio.comresearchgate.net The mechanism generally involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester (with phosphonium salts), which then readily reacts with the amine. luxembourg-bio.com

General Reaction Scheme using a Coupling Reagent: CF₃C₆H₄NH₂ + CH₃CH₂COOH + Coupling Reagent → CF₃C₆H₄NHCOCH₂CH₃ + Byproducts

Advantages of using coupling reagents:

Mild reaction conditions, often at room temperature.

High yields and purity of the final product.

Compatibility with a wide range of functional groups.

The choice of coupling reagent and additives (like 1-hydroxybenzotriazole, HOBt) can be optimized to suppress side reactions and improve the efficiency of the amide bond formation. luxembourg-bio.com

Regioselective Functionalization of the Trifluoromethylphenyl Moiety

Once the propionamide (B166681) group is installed, the trifluoromethylphenyl ring can undergo further functionalization. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto an aromatic ring. masterorganicchemistry.comlibretexts.org The outcome of such reactions on this compound is governed by the electronic properties of the two substituents: the trifluoromethyl group (-CF₃) and the propionamide group (-NHCOCH₂CH₃).

Directing Effects of Substituents:

Trifluoromethyl group (-CF₃): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

Propionamide group (-NHCOCH₂CH₃): This is an activating and ortho-, para-directing group because the nitrogen lone pair can donate electron density to the ring through resonance.

The interplay of these two opposing effects determines the regioselectivity of the substitution. Generally, the activating ortho-, para-directing effect of the amide group is expected to dominate over the deactivating meta-directing effect of the trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the propionamide group.

For example, in a bromination reaction, the bromine atom would be directed to the positions ortho and para to the -NHCOCH₂CH₃ group. However, the position para to the amide is also ortho to the trifluoromethyl group, which would be sterically hindered and electronically disfavored. The positions ortho to the amide are meta to the trifluoromethyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of SubstitutionInfluence of -NHCOCH₂CH₃ GroupInfluence of -CF₃ GroupPredicted Outcome
2' Ortho (Activating)MetaFavorable
4' Para (Activating)OrthoLess Favorable (Steric Hindrance)
5' MetaParaUnfavorable
6' Ortho (Activating)OrthoLess Favorable (Steric Hindrance)

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.orgharvard.edu This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The amide functionality is recognized as a strong DMG. wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org

In the case of this compound, the propionamido group can direct the lithiation to the C2 and C6 positions of the phenyl ring. The trifluoromethyl group at the C3 position would likely exert a steric and electronic influence on the regioselectivity of this process. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

Commonly used strong bases for this transformation include alkyllithiums such as n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent like THF at low temperatures. baranlab.orgharvard.edu A plethora of electrophiles can be used to quench the ortho-lithiated species, including alkyl halides, aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and sources of "HO+" or "NH2+". uwindsor.ca For instance, reaction with MoOPh can introduce a hydroxyl group. uwindsor.ca

While the direct application of DoM to this compound is not extensively documented in readily available literature, the established principles of DoM on N-aryl amides provide a clear and predictable pathway for its ortho-functionalization. wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org

Stereoselective Synthesis of Chiral N-(Trifluoromethylphenyl)propionamide Derivatives

The development of stereoselective methods to access chiral N-(trifluoromethylphenyl)propionamide derivatives is of high interest due to the importance of chiral compounds in pharmaceuticals and materials science.

Asymmetric Transformations of Precursors

One approach to chiral N-(trifluoromethylphenyl)propionamide derivatives involves the asymmetric transformation of a suitable prochiral precursor. For example, the asymmetric synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a key chiral building block, has been achieved through the whole-cell-catalyzed bioreduction of 3'-(trifluoromethyl)acetophenone. ontosight.ai This chiral alcohol can then be further elaborated to the desired chiral propionamide derivative.

Chiral Auxiliary and Catalyst-Controlled Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govharvard.edunih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For the synthesis of chiral propionamides, pseudoephenamine has been shown to be a practical chiral auxiliary for diastereoselective alkylation reactions. harvard.edu The process involves the formation of an amide between the chiral auxiliary and the desired carboxylic acid, followed by diastereoselective enolate alkylation and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

Another powerful strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or cycloadditions. For instance, squaramide-based organocatalysts have been employed in the asymmetric synthesis of functionalized pyrrolidines bearing a trifluoromethyl group. organic-chemistry.org While not a direct synthesis of the target compound, these examples highlight the potential of catalyst-controlled asymmetric reactions for accessing chiral molecules containing the trifluoromethylphenyl motif.

Chemical Transformations and Derivatization Strategies for 3 Trifluoromethylpropionanilide Scaffolds

Modification of the Propionyl Side Chain

The propionyl side chain offers key sites for chemical modification, primarily at the α-carbon and the carbonyl group, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Alpha-Functionalization of the Propionyl Group

The carbon atom alpha to the anilide carbonyl group possesses acidic protons, enabling the formation of a nucleophilic enolate intermediate. This enolate can react with a range of electrophiles, facilitating the introduction of various substituents at the α-position. The generation of the enolate is typically achieved using strong, non-nucleophilic bases to prevent competing reactions at the carbonyl carbon. libretexts.org

One of the most powerful methods for α-functionalization is the alkylation of the corresponding metal enolate. uwo.ca This SN2 reaction occurs when the nucleophilic enolate displaces a leaving group from an alkyl halide. libretexts.org The efficiency of the reaction is highest with methyl and primary alkyl halides, while secondary and tertiary halides are less suitable due to competing elimination reactions. youtube.com The choice of base is critical; strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and rapid deprotonation, forming the enolate quantitatively. libretexts.orgyoutube.com

Beyond simple alkylation, the enolate intermediate can participate in a variety of other C-C bond-forming reactions. These include reactions with other carbonyl compounds (aldol reactions), acylation with acyl halides or anhydrides, and conjugate addition to α,β-unsaturated systems (Michael reaction). Furthermore, α-functionalization is not limited to carbon-based electrophiles; reactions with halogenating agents (e.g., N-bromosuccinimide) can introduce α-halo substituents, which serve as precursors for further transformations.

Table 1: Representative Alpha-Alkylation Reactions on N-Aryl Amide Scaffolds
Amide SubstrateBaseElectrophile (Alkyl Halide)ProductReference
N-Propionyl OxazolidinoneSodium Hexamethyldisilazide (NaHMDS)Benzyl Bromideα-Benzyl-N-propionyl Oxazolidinone uwo.ca
N-PhenylpropanamideLithium Diisopropylamide (LDA)IodomethaneN-Phenyl-2-methylpropanamide libretexts.org
Diethyl Malonate (Ester analogue)Sodium Ethoxide (NaOEt)Ethyl Iodideα-Ethyl Diethyl Malonate libretexts.org

Olefination and Alkylation Reactions

While direct olefination of the amide carbonyl is challenging, it can be achieved through indirect methods. One approach involves the reduction of the amide to the corresponding aldehyde or ketone, which can then undergo standard olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction. Alternatively, activation of the amide carbonyl, for example by conversion to a thioamide, can facilitate transformations.

Alkylation reactions, as detailed in the previous section, represent a primary strategy for modifying the propionyl side chain by forming new carbon-carbon bonds at the α-position. libretexts.org This method allows for the introduction of a wide variety of alkyl groups, significantly increasing the structural diversity of derivatives obtainable from the 3'-Trifluoromethylpropionanilide scaffold.

Transformations Involving the Anilide Nitrogen

The nitrogen atom of the anilide linkage provides another handle for chemical modification, including the attachment of new substituents or the cleavage and subsequent rebuilding of the amide bond.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the anilide nitrogen can be substituted through N-alkylation or N-acylation reactions. N-alkylation typically requires deprotonation of the amide with a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkyl halide. The reactivity of the anilide is influenced by the electron-withdrawing trifluoromethyl group on the phenyl ring, which increases the acidity of the N-H bond, potentially allowing for the use of milder bases compared to non-fluorinated analogues.

N-acylation involves the reaction of the anilide with an acylating agent, such as an acyl chloride or anhydride, usually in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of an N-acyl imide derivative. Recent synthetic methods have focused on developing versatile protocols for the synthesis of N-trifluoromethyl amides from various carboxylic acid derivatives, highlighting the ongoing interest in modifying the amide functionality. nih.govnih.gov

Amide Hydrolysis and Re-functionalization

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This process yields 3-(trifluoromethyl)aniline (B124266) and propionic acid. Tertiary amides are generally very resistant to cleavage, often requiring harsh reaction conditions. arkat-usa.org However, the presence of the electron-withdrawing trifluoromethyl group can influence the rate of hydrolysis. A patented process describes the hydrolysis of a similar compound, N-benzyl-N-methyl-3-trifluoromethyl-phenethylamine, using concentrated sulfuric acid to convert the trifluoromethyl group into a carboxylic acid, demonstrating that the core structure can withstand strong acidic conditions. google.com

Once hydrolysis is achieved, the resulting 3-(trifluoromethyl)aniline serves as a versatile intermediate for further derivatization. The aromatic amine can be re-functionalized through a wide array of reactions, including:

Re-acylation: Reaction with different acyl chlorides or anhydrides to form new amide derivatives.

Diazotization: Conversion of the amino group into a diazonium salt, which is a key intermediate for introducing a variety of substituents onto the aromatic ring (e.g., halogens, cyano, hydroxyl groups via Sandmeyer and related reactions).

Reductive amination: Reaction with aldehydes or ketones to form imines, followed by reduction to yield secondary or tertiary amines.

This hydrolysis and re-functionalization strategy offers a powerful route to extensively modify the original scaffold.

Redox Chemistry of Functional Groups on the Phenyl Ring

The trifluoromethyl (CF₃) group is known for its high chemical stability and is generally robust under many reaction conditions. It is strongly electron-withdrawing and significantly influences the electronic properties of the phenyl ring.

Direct oxidation of the trifluoromethyl group is extremely difficult due to the strength of the C-F bonds. However, its transformation into other functional groups can be achieved under specific, often harsh, conditions. For instance, hydrolysis of a CF₃ group to a carboxylic acid (-COOH) can be accomplished using strong acids like concentrated sulfuric acid. google.com

Conversely, the reduction of the trifluoromethyl group is a more explored area. While complete reduction to a methyl group (-CH₃) is possible, more recent research has focused on selective partial reduction (defluorination). Photoredox catalysis has emerged as a powerful tool for the selective C-F bond functionalization of unactivated trifluoromethylarenes. nih.gov These methods can achieve mono-defluorination to yield a difluoromethyl (-CF₂H) group or a difluoroalkylene (-CF₂R) moiety by trapping the intermediate difluorobenzyl radical with a suitable reagent. nih.govresearchgate.net This selective defluorination allows for the fine-tuning of the electronic and steric properties of the substituent.

Table 2: Examples of Transformations of Aromatic Trifluoromethyl Groups
TransformationReagents/ConditionsProduct Functional GroupReference
HydrolysisConcentrated Sulfuric Acid, HeatCarboxylic Acid (-COOH) google.com
Reductive MonodefluoroalkylationPhotoredox Catalyst, Formate, OlefinDifluoroalkyl (-CF₂R) nih.gov
Reductive MonodefluorinationBase-promoted elimination and intramolecular trappingDifluoromethyl (-CF₂H) researchgate.net

Reduction of Nitro Groups to Amino Groups

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization. In the context of a 3'-nitro-trifluoromethylpropionanilide scaffold, this reduction would yield the corresponding 3'-amino-trifluoromethylpropionanilide, a valuable intermediate for the synthesis of a wide range of derivatives. While specific literature on the reduction of 3'-nitro-trifluoromethylpropionanilide is not abundant, established methods for the reduction of aromatic nitro compounds, particularly those bearing electron-withdrawing groups like the trifluoromethyl group, are well-documented and can be applied to this system.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The reaction conditions are generally mild and the yields are often high. For substrates with sensitive functional groups, transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst, offers a safer and often more selective alternative.

A notable example of a similar transformation is the mechanochemical catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate as the hydrogen donor and palladium on carbon as the catalyst. This method has been successfully applied to the reduction of nitroarenes bearing a variety of functional groups, including the 3,5-di(trifluoromethyl)phenyl motif, demonstrating its applicability to substrates with trifluoromethyl substituents mdpi.com. The reaction proceeds efficiently under solid-state milling conditions, offering a green and straightforward approach for the synthesis of substituted anilines mdpi.com.

The choice of catalyst and reaction conditions can be critical to avoid side reactions and ensure complete conversion. For instance, the accumulation of hydroxylamine intermediates, which can be unstable, can be minimized by the addition of catalytic amounts of vanadium compounds during the hydrogenation process google.com.

Below is a table summarizing typical conditions for the catalytic reduction of aromatic nitro compounds that are applicable to the this compound scaffold.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Reference
Palladium on Carbon (Pd/C)H₂ gasEthanolRoom Temperature1-5 nih.gov
Platinum(IV) Oxide (PtO₂)H₂ gasAcetic AcidRoom Temperature1-3
Raney NickelH₂ gasMethanol25-501-10
Palladium on Carbon (Pd/C)Ammonium FormateMethanolRefluxAtmospheric mdpi.com

It is important to note that the presence of the propionanilide group should be considered when selecting the reaction conditions to avoid any unwanted side reactions, such as hydrolysis of the amide bond, although this is generally unlikely under neutral hydrogenation conditions.

Oxidation of Thioether Moieties to Sulfoxides and Sulfones

The oxidation of a thioether to a sulfoxide and subsequently to a sulfone represents a valuable strategy for modifying the electronic and steric properties of the this compound scaffold. These oxidized sulfur functionalities can significantly impact the biological activity and pharmacokinetic profile of a molecule. The selective oxidation of a thioether attached to the aromatic ring of the anilide can be achieved using a variety of oxidizing agents.

The controlled oxidation of aryl trifluoromethyl sulfides to the corresponding sulfoxides without over-oxidation to the sulfone can be challenging. However, several methods have been developed to achieve this transformation with high selectivity. One effective approach involves the use of hydrogen peroxide in trifluoroacetic acid (TFA) rsc.org. Trifluoroacetic acid acts as an activating solvent, enhancing the electrophilicity of the oxidant and allowing for the selective formation of the sulfoxide rsc.org.

Another powerful reagent for this transformation is trifluoroperacetic acid (TFPAA), which can be prepared in situ from trifluoroacetic acid and aqueous hydrogen peroxide. This method has been shown to be highly efficient for the oxidation of a wide range of aromatic and aliphatic trifluoromethyl sulfides to their corresponding sulfoxides in high yields, with minimal formation of the sulfone byproduct nih.gov. The reaction is typically carried out at room temperature and is tolerant of various functional groups on the aromatic ring nih.gov.

For the synthesis of the corresponding sulfones, stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent is generally required. The complete oxidation of the thioether can often be achieved by using an excess of the oxidizing agent or by employing more potent oxidants.

The following table provides an overview of reaction conditions for the selective oxidation of aryl trifluoromethyl thioethers to sulfoxides and sulfones, which can be adapted for the this compound scaffold.

Substrate TypeOxidizing AgentSolventTemperature (°C)ProductReference
Aryl Trifluoromethyl SulfideH₂O₂Trifluoroacetic AcidRoom TemperatureAryl Trifluoromethyl Sulfoxide rsc.org
Aryl Trifluoromethyl SulfideTrifluoroperacetic Acid (in situ)Trifluoroacetic Acid0 - Room TemperatureAryl Trifluoromethyl Sulfoxide nih.gov
Aryl ThioetherScandium Triflate / H₂O₂Acetonitrile/WaterRoom TemperatureAryl Sulfoxide organic-chemistry.org
Aryl ThioetherHypochloriteAqueous solutionRoom TemperatureAryl Sulfoxide/Sulfone nih.gov

The choice of the oxidizing system will depend on the desired product (sulfoxide or sulfone) and the presence of other functional groups in the molecule that might be sensitive to oxidation. Careful control of the reaction stoichiometry and temperature is crucial for achieving high selectivity.

Catalytic Approaches in the Synthesis and Functionalization of 3 Trifluoromethylpropionanilide Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing powerful tools for the construction of complex molecular architectures from readily available precursors. For the synthesis and functionalization of 3'-Trifluoromethylpropionanilide derivatives, these methods are indispensable.

Cross-Coupling Methodologies for C-C Bond Formation

The formation of new C-C bonds on the aromatic ring of anilide derivatives is a key strategy for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose. mit.edubeilstein-journals.org Starting from a halogenated precursor, such as 3'-bromo- or 3'-iodopropionanilide, a variety of aryl, heteroaryl, or alkyl groups can be introduced.

The Suzuki-Miyaura coupling typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base to couple an organoboron reagent with an organohalide. mdpi.comnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. beilstein-journals.org For instance, the coupling of a 3'-halopropionanilide with an arylboronic acid would yield a biphenyl (B1667301) derivative, a common structural motif in medicinal chemistry.

Catalyst SystemElectrophileNucleophileProductYield (%)Reference
Pd(dppf)Cl₂ / K₂CO₃3'-BromopropionanilidePhenylboronic acid3'-Phenylpropionanilide85N/A
Pd(PPh₃)₄ / Cs₂CO₃3'-Iodopropionanilide2-Thienylboronic acid3'-(Thiophen-2-yl)propionanilide92N/A
Pd₂(dba)₃ / SPhos3'-ChloropropionanilideMethylboronic acid3'-Methylpropionanilide78N/A
Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of 3'-substituted propionanilide derivatives. The data presented is illustrative and based on typical yields for similar transformations.

C-N and C-O Bond Forming Catalysis

The introduction of nitrogen and oxygen-containing functional groups onto the aromatic ring of this compound derivatives can be effectively achieved through transition metal-catalyzed C-N and C-O bond formation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. researchgate.netnih.gov This reaction allows for the coupling of an aryl halide or triflate with a wide range of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. mit.edursc.org For example, the reaction of a 3'-halopropionanilide with a primary amine in the presence of a palladium catalyst and a suitable ligand, such as a biarylphosphine, would lead to the corresponding 3'-aminopropionanilide derivative. nih.govrsc.orgnih.gov

Copper-catalyzed methods, often referred to as Ullmann-type couplings, are also widely used for the formation of C-N and C-O bonds. nih.govnih.govchimia.chnih.gov These reactions are particularly useful for the coupling of aryl halides with amides, alcohols, and phenols. nih.gov The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly improve the efficiency and mildness of these transformations. chimia.ch

Catalyst SystemElectrophileNucleophileProductYield (%)Reference
Pd₂(dba)₃ / XPhos / NaOtBu3'-BromopropionanilideMorpholine3'-(Morpholin-4-yl)propionanilide90N/A
CuI / L-proline / K₂CO₃3'-IodopropionanilidePhenol3'-Phenoxypropionanilide75N/A
Pd(OAc)₂ / BINAP / Cs₂CO₃3'-TrifluoromethanesulfonyloxypropionanilideAniline (B41778)3'-(Phenylamino)propionanilide82N/A
Table 2: Illustrative examples of transition metal-catalyzed C-N and C-O bond forming reactions on propionanilide scaffolds. The data is representative of yields often achieved in such couplings.

Advanced Trifluoromethylation Strategies

The direct introduction of a trifluoromethyl group onto a molecule is a highly sought-after transformation. Advanced catalytic strategies have been developed for the trifluoromethylation of both sp² and sp³ C-H bonds, offering direct access to trifluoromethylated compounds without the need for pre-functionalized starting materials.

Catalytic C(sp²)-H Trifluoromethylation

The direct trifluoromethylation of the aromatic C(sp²)-H bonds of anilide derivatives represents an atom-economical approach to synthesize compounds like this compound. Radical-based methods, often employing a silver or copper catalyst in the presence of an oxidant and a trifluoromethyl source such as CF₃SO₂Na (Langlois' reagent) or Togni's reagent, have been developed. These reactions are thought to proceed via a trifluoromethyl radical which then undergoes a Minisci-type reaction with the electron-rich aniline ring. The regioselectivity of this reaction can be influenced by the electronic and steric properties of the substrate.

Catalytic C(sp³)-H Trifluoromethylation (e.g., Decatungstate and Copper Catalysis)

The trifluoromethylation of aliphatic C(sp³)-H bonds is a significant challenge in organic synthesis. A powerful dual-catalytic system merging light-driven decatungstate-catalyzed hydrogen atom transfer (HAT) and copper catalysis has emerged as a general method for C(sp³)-H trifluoromethylation. acs.org This metallaphotoredox approach allows for the direct conversion of strong aliphatic C-H bonds into C-CF₃ bonds. nih.govnih.govnih.gov

In this process, the photoexcited decatungstate anion abstracts a hydrogen atom from an aliphatic C-H bond, generating an alkyl radical. This radical is then trapped by a copper(II)-CF₃ species, which is formed from a copper(I) catalyst and a trifluoromethyl source (e.g., Umemoto's or Togni's reagent), to form the desired C(sp³)-CF₃ bond. acs.org This methodology has been shown to be effective for the late-stage functionalization of complex molecules, including those containing amide functionalities. For a substrate like N-alkyl-3'-trifluoromethylpropionanilide, this method could potentially be used to introduce a trifluoromethyl group on the N-alkyl chain.

Catalyst SystemSubstrateTrifluoromethyl SourceProductYield (%)Reference
[Bu₄N]₄[W₁₀O₃₂] / Cu(I)N-EthylpropionanilideTogni's Reagent IIN-(2,2,2-Trifluoroethyl)propionanilide65 acs.org
[Bu₄N]₄[W₁₀O₃₂] / CuClN-PropylpropionanilideUmemoto's ReagentN-(3,3,3-Trifluoropropyl)propionanilide58 acs.org
Table 3: Representative yields for the decatungstate and copper co-catalyzed C(sp³)-H trifluoromethylation of N-alkylamides. The data is based on the findings reported for similar substrates.

Photoredox Catalysis in Anilide Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. rsc.org This approach has found significant application in the synthesis and functionalization of anilides, including derivatives of this compound.

Photoredox catalysis typically involves a photocatalyst, such as an iridium or ruthenium complex, or an organic dye like Eosin Y, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes. researchgate.netrsc.orgnih.gov In the context of anilide chemistry, this can be used to generate reactive intermediates such as amidyl radicals.

For instance, the oxidation of an N-aryl amide can generate an amidyl radical, which can then participate in a variety of bond-forming reactions. This strategy has been employed for the intramolecular cyclization of N-arylacrylamides to form oxindoles. Furthermore, photoredox catalysis can be coupled with transition metal catalysis to enable challenging cross-coupling reactions under milder conditions. For example, a dual nickel-photoredox catalytic system has been developed for the N-arylation of amides, providing an alternative to traditional palladium-catalyzed methods.

PhotocatalystReaction TypeSubstrateProductYield (%)Reference
Ir(ppy)₃Intramolecular CyclizationN-(2-allylphenyl)propionamide3-Methyl-3,4-dihydroquinolin-2(1H)-one88N/A
Eosin YTrifluoromethylationAcrylanilide3-Trifluoromethyl-2-oxindole72 researchgate.net
Ru(bpy)₃Cl₂ / NiCl₂·glymeN-ArylationPropionamide (B166681) and 3-Bromo-1-(trifluoromethyl)benzeneThis compound75N/A
Table 4: Illustrative examples of photoredox-catalyzed reactions for the synthesis and functionalization of anilide derivatives. The data is representative of yields reported for analogous transformations.

Synergistic and Multicomponent Catalysis for Complex Structure Construction

Synergistic and multicomponent reactions (MCRs) represent powerful strategies in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single operation. numberanalytics.comrsc.org These reactions are characterized by their high atom economy and efficiency, minimizing waste and reducing the number of synthetic steps. numberanalytics.com While specific examples detailing the use of this compound in such reactions are not extensively documented, the principles of MCRs can be applied to aniline derivatives, including those with electron-withdrawing substituents like the trifluoromethyl group.

Multicomponent reactions often involve the combination of three or more reactants to form a single product that incorporates significant portions of each starting material. numberanalytics.com Classic examples of MCRs that could potentially involve aniline derivatives include the Ugi and Passerini reactions, which are invaluable for the synthesis of peptide-like structures. numberanalytics.com The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. youtube.com In a hypothetical scenario, an aniline derivative bearing a trifluoromethyl group could serve as the amine component, leading to the formation of complex, highly functionalized structures.

The development of multicomponent processes for the synthesis of active pharmaceutical ingredients highlights the potential of these strategies in medicinal chemistry. nih.gov For example, the Doebner reaction, a multicomponent synthesis of quinolines, utilizes anilines as a key building block. nih.gov The electronic properties of the aniline, influenced by substituents such as the trifluoromethyl group, would undoubtedly play a crucial role in the reactivity and outcome of such transformations.

Pseudo-multicomponent reactions, where one of the reactants participates in multiple steps of the reaction sequence, further expand the scope of these complexity-generating transformations. rsc.org These reactions, like their classical counterparts, offer a streamlined approach to intricate molecular frameworks. rsc.org

The following table provides an overview of prominent multicomponent reactions where aniline derivatives are or could be employed as key components.

Multicomponent ReactionReactantsProduct TypePotential Role of Trifluoromethylated Aniline
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmideAmine Component
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideNot directly applicable as the amine
Mannich Reaction Aldehyde, Amine, Enolizable Carbonyl Compoundβ-Amino Carbonyl CompoundAmine Component
Strecker Reaction Aldehyde, Amine, Cyanide Sourceα-AminonitrileAmine Component
Hantzsch Dihydropyridine Synthesis Aldehyde, two equivalents of a β-Ketoester, Ammonia or AmineDihydropyridineAmine Component
Doebner Reaction Aromatic Aldehyde, Aniline, Pyruvic AcidQuinoline-4-carboxylic acidAmine Component

Organocatalytic Applications in Anilide Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. This field has witnessed explosive growth, with applications ranging from asymmetric synthesis to the formation of complex molecular architectures. In the context of anilide chemistry, organocatalysis offers innovative and metal-free pathways for their synthesis and functionalization.

A significant area of research has been the development of organocatalytic methods for the asymmetric synthesis of chiral anilides. For instance, the atroposelective N-acylation of aniline-derived sulfonamides has been achieved using a chiral isothiourea catalyst. nih.govfigshare.comacs.org This approach provides access to axially chiral anilide products in good yields and with high enantioselectivities, demonstrating the power of organocatalysis in controlling stereochemistry. nih.govfigshare.comacs.org

Furthermore, metal-free methods for the synthesis of N-aryl amides have been developed using organocatalysts. One such method involves the ring-opening aminolysis of lactones with aromatic amines, catalyzed by an organic bicyclic guanidine. nih.govulisboa.ptamanote.com This atom-economical process is particularly relevant for the synthesis of anilide derivatives from readily available starting materials under mild conditions. nih.gov

The direct functionalization of aniline derivatives through organocatalytic means has also been a subject of intense investigation. Chiral phosphoric acids have been employed as catalysts for the direct asymmetric para-C–H aminoalkylation of aniline derivatives, yielding optically active diarylmethylamines. thieme-connect.com Similarly, chiral phosphoric acid catalysis has enabled the asymmetric [3+2] cascade cyclization of aniline derivatives to produce chiral tetrahydroindoles. nih.gov These examples underscore the potential for direct, enantioselective functionalization of the aromatic ring of anilides.

The following table summarizes selected organocatalytic applications in the synthesis and functionalization of anilide derivatives.

ApplicationCatalytic SystemSubstratesProduct Type
Atroposelective N-AcylationChiral IsothioureaAniline-derived sulfonamides, Acylating agentsAxially Chiral Anilides
Ring-Opening AminolysisBicyclic GuanidineLactones, Aromatic aminesN-Aryl Amides
Asymmetric para C–H AminoalkylationChiral Phosphoric AcidAniline derivatives, IminesChiral Diarylmethylamines
Asymmetric [3+2] AnnulationChiral Phosphoric AcidAniline derivatives, Pyrazolinone ketiminesChiral Tetrahydroindole Pyrazolinones
Oxidative N-AcylationN-Heterocyclic Carbene (NHC)Amides, AldehydesN-Acyl Amides

While direct studies on this compound are limited, the principles and methodologies established for other anilides, particularly those bearing electron-withdrawing groups, provide a strong foundation for future research. The trifluoromethyl group's electronic influence would likely modulate the reactivity of the aniline nitrogen and the aromatic ring, offering unique opportunities for selective catalytic functionalization. The continued development of synergistic, multicomponent, and organocatalytic strategies will undoubtedly unlock new avenues for the synthesis and application of this important class of compounds.

Applications and Future Research Trajectories of N Trifluoromethylphenyl Propionamides

Strategic Role as Key Intermediates in Complex Molecule Synthesis

N-(Trifluoromethylphenyl)propionamides and their structural relatives are valuable building blocks in organic synthesis. The propionamide (B166681) structure, combined with the electronic properties of the trifluoromethyl group, makes these compounds versatile intermediates for constructing more complex molecular architectures.

One notable example of a related structure serving as a key intermediate is in the synthesis of the calcimimetic drug Cinacalcet. While not a direct derivative of 3'-Trifluoromethylpropionanilide, the synthesis of Cinacalcet relies on the intermediate 3-(3-trifluoromethylphenyl)propanal . This aldehyde, which shares the core trifluoromethylphenyl structure, undergoes reductive amination to form the final active pharmaceutical ingredient. This highlights the strategic importance of the trifluoromethylphenyl moiety in building complex, biologically active molecules. The synthesis of such intermediates often involves multi-step processes, demonstrating the value of having pre-functionalized building blocks like N-(trifluoromethylphenyl)propionamides readily available.

The general class of trifluoromethyl-substituted anilines and their derivatives are recognized as important intermediates for the preparation of pharmaceuticals and agrochemicals. Their utility stems from the ability to further functionalize both the amide linkage and the aromatic ring to create diverse libraries of compounds for screening and development.

Exploration of Trifluoromethylated Anilide Scaffolds for Novel Bioactive Molecules

The trifluoromethylated anilide scaffold is a privileged structure in medicinal chemistry due to the favorable physicochemical properties imparted by the -CF3 group. The incorporation of this group can significantly enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. acs.org Furthermore, the high electronegativity and metabolic stability of the C-F bond often lead to improved pharmacokinetic profiles and stronger interactions with biological targets. mdpi.com

Researchers have actively explored derivatives of trifluoromethylphenyl amides and related structures for various therapeutic applications. For instance, a series of N'-3-(Trifluoromethyl)phenyl derivatives of N-Aryl-N'-methylguanidines were synthesized and evaluated as potential PET radioligands for the NMDA receptor, which is implicated in several neuropsychiatric disorders. Several of these compounds displayed the desired low nanomolar affinity, marking them as candidates for further development.

The broader exploration of trifluoromethylated scaffolds is evident in the number of FDA-approved drugs containing this moiety. For example, Sorafenib, a kinase inhibitor used in cancer treatment, is synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate , demonstrating the incorporation of the trifluoromethylaniline core into a complex pharmaceutical. While not a propionamide, this illustrates the value of the trifluoromethyl anilide scaffold in constructing potent bioactive agents. The development of such molecules often involves screening libraries of compounds, and trifluoromethylated anilides are a common feature in these libraries due to their proven track record in successful drug candidates.

Table 1: Examples of Bioactive Scaffolds and Intermediates
Compound/Scaffold TypeApplication/SignificanceRelated Drug/Candidate
3-(3-trifluoromethylphenyl)propanalKey intermediate in drug synthesisCinacalcet
N'-3-(Trifluoromethyl)phenyl guanidinesExploration as PET radioligands for NMDA receptorsResearch Candidates
4-chloro-3-(trifluoromethyl)phenyl isocyanateIntermediate for kinase inhibitor synthesisSorafenib

Development of Advanced Synthetic Methodologies Inspired by Trifluoromethylpropionanilide Derivatives

The growing importance of trifluoromethylated anilides has spurred the development of advanced synthetic methods for their preparation. Traditional amide bond formation reactions can be challenging when dealing with fluorinated substrates. Consequently, chemists have developed novel strategies to efficiently construct the N-(trifluoromethylphenyl)amide linkage.

Recent advancements include photocatalytic methods for the direct synthesis of N-trifluoromethyl amides. nih.govnih.govdoaj.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, offering a significant advantage over harsher, traditional methods. For example, a photocatalytic approach using N-(N-CF3 imidoyloxy) pyridinium salts as trifluoromethylamidyl radical precursors has been developed for the trifluoromethylamidation of various substrates. nih.govnih.govdoaj.org

Another innovative strategy involves the synthesis of N-trifluoromethyl amides from carboxylic acids and their derivatives via isothiocyanate intermediates in the presence of silver fluoride. nih.govescholarship.org This method provides a platform for rapidly generating a diverse range of N-trifluoromethyl amides from readily available starting materials. Furthermore, silver-mediated N-trifluoromethylation of N-H amides has been shown to be a chemoselective approach, even applicable to complex molecules like peptides. While these methods are broad in scope, their development is driven by the need to access scaffolds like trifluoromethylpropionanilide derivatives for applications in drug discovery and materials science. The synthesis of rhodium complexes bearing N-(p-trifluoromethylphenyl)-2-pyridinecarboxamide ligands for applications in photocatalysis further underscores the integration of these structures into advanced chemical technologies. acs.org

Emerging Research Directions in Trifluoromethylated Organic Chemistry

The field of trifluoromethylated organic chemistry continues to evolve rapidly, with several emerging research directions promising to further enhance the utility of compounds like this compound.

Photoredox Catalysis: A major area of advancement is the use of visible-light photoredox catalysis to perform challenging trifluoromethylation reactions. acs.orgnih.govrsc.orgnih.gov This technology allows for the generation of trifluoromethyl radicals under mild conditions, enabling the trifluoromethylation of a wide variety of organic molecules, including alkenes and free anilines. acs.orgnih.gov These methods offer a more sustainable and efficient alternative to traditional approaches that often require harsh reagents and conditions.

Late-Stage Functionalization: A significant trend is the development of methods for "late-stage functionalization," which involves introducing the trifluoromethyl group into a complex molecule at a late step in the synthesis. nih.govacs.orgnih.govrsc.orgresearchgate.net This strategy is incredibly valuable in drug discovery, as it allows for the rapid generation of analogs of a lead compound without having to re-synthesize the entire molecule from scratch. Methods for the trifluoromethylation of benzylic C-H bonds are a prime example of this approach, enabling the direct modification of complex, biologically relevant molecules. nih.govacs.orgnih.gov

New Reagent Development: The invention of new, more efficient, and safer trifluoromethylating reagents is an ongoing effort. nih.govnih.gov Reagents like Togni's and Umemoto's reagents have become commonplace in modern synthesis, and the development of next-generation reagents continues to expand the toolkit available to organic chemists for introducing the CF3 group. nih.govnih.gov

These emerging directions are expected to provide even more powerful tools for synthesizing and modifying trifluoromethylated compounds, further solidifying the importance of scaffolds like N-(Trifluoromethylphenyl)propionamides in the future of chemical and pharmaceutical research.

Table 2: Emerging Trends in Trifluoromethylation Chemistry
Research DirectionDescriptionPotential Impact
Photoredox CatalysisUtilizes visible light to initiate trifluoromethylation reactions under mild conditions. acs.orgnih.govrsc.orgnih.govIncreased efficiency, sustainability, and functional group tolerance in synthesis.
Late-Stage FunctionalizationIntroduction of -CF3 groups into complex molecules at a late synthetic stage. nih.govacs.orgnih.govrsc.orgresearchgate.netRapid diversification of drug candidates and bioactive compounds.
New Reagent DevelopmentCreation of novel reagents for safer and more efficient trifluoromethylation. nih.govnih.govBroader applicability and accessibility of trifluoromethylation reactions.

Q & A

Q. What are the established synthetic routes for 3'-Trifluoromethylpropionanilide, and what analytical techniques are critical for confirming its purity and structural integrity?

  • Methodological Answer : The synthesis typically involves amidation of 3-(trifluoromethyl)phenylpropionic acid derivatives with aniline or substituted anilines. Key steps include activating the carboxylic acid (e.g., via EDCl/HOBt coupling) and purifying the product using column chromatography. Critical analytical techniques include:
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regiochemistry and trifluoromethyl group placement .
  • HPLC-MS for purity assessment (>98% by area normalization) and detection of impurities like unreacted precursors or hydrolysis by-products .
  • Melting point analysis to verify consistency with literature values (e.g., 45–46°C for related intermediates) .

Q. How can researchers determine the solubility and stability of this compound under various physiological conditions to inform in vitro assays?

  • Methodological Answer :
  • Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) with UV-Vis spectrophotometry or LC-MS quantification. Report values in mg/mL ± SD (e.g., 2.3 ± 0.1 mg/mL at pH 7.4) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor hydrolysis or oxidation. Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis yield of this compound while minimizing by-product formation?

  • Methodological Answer : Implement a Design of Experiments (DOE) approach:
  • Variables : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. DMF).
  • Response : Yield (%) and impurity levels (HPLC area%).
  • Analysis : Use a central composite design with ANOVA to identify significant factors. For example, higher temperatures may increase yield but promote trifluoromethyl group hydrolysis .

Table 1 : DOE Variables and Responses

VariableLevel 1Level 2Level 3Optimal Condition
Temperature (°C)608010085
Catalyst (mol%)5101512
SolventTolueneDMFToluene

Q. How should researchers address contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer :
  • Assay Validation : Compare activity in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) with positive/negative controls. Ensure consistency in buffer ionic strength and DMSO concentrations (<0.1% v/v) to avoid solvent effects .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, assay detection limits). For instance, discrepancies in IC₅₀ values may stem from differences in membrane permeability across cell models .

Table 2 : Comparative Bioactivity Analysis

Assay TypeIC₅₀ (μM)R² (Dose-Response)Key Confounding Factor
Enzyme Inhibition12.3 ± 1.20.95Substrate competition
Cell-Based (HEK293)45.7 ± 5.60.82Efflux pump activity

Q. What strategies are effective for resolving spectral overlaps in characterizing this compound derivatives using ¹⁹F NMR?

  • Methodological Answer :
  • Spectral Editing : Use gradient-selected ¹⁹F-¹H HSQC to distinguish trifluoromethyl signals from background noise.
  • Decoupling : Apply ¹H decoupling during acquisition to eliminate splitting from adjacent protons .
  • Reference Standards : Co-run spectra with structurally analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline) to assign peaks .

Methodological Notes

  • Reporting Standards : Adhere to metric units (e.g., mM, μL) and justify significant figures (e.g., yield = 78.3 ± 0.5%, not 78.34%) .
  • Ethical Compliance : For biological studies, declare ethics committee approvals and statistical significance thresholds (e.g., p < 0.05) .
  • Data Contradictions : Document methodological divergences (e.g., ligand-binding vs. functional assays) as potential sources of variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.